molecular formula C12H20B2O6 B14231003 Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]- CAS No. 502635-30-5

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-

Cat. No.: B14231003
CAS No.: 502635-30-5
M. Wt: 281.9 g/mol
InChI Key: PREVBDCNYQZRSB-UHFFFAOYSA-N
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Description

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-boronobutyl group and a methoxymethoxy group. The presence of these functional groups imparts unique reactivity and stability to the compound, making it valuable in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine, and electrophiles like nitronium ions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, is unique due to the presence of both the 4-boronobutyl and methoxymethoxy groups, which enhance its reactivity and stability. This makes it a valuable compound for a wide range of applications in synthetic chemistry, medicinal chemistry, and materials science.

Properties

CAS No.

502635-30-5

Molecular Formula

C12H20B2O6

Molecular Weight

281.9 g/mol

IUPAC Name

[2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C12H20B2O6/c1-19-9-20-11-7-4-6-10(12(11)14(17)18)5-2-3-8-13(15)16/h4,6-7,15-18H,2-3,5,8-9H2,1H3

InChI Key

PREVBDCNYQZRSB-UHFFFAOYSA-N

Canonical SMILES

B(CCCCC1=C(C(=CC=C1)OCOC)B(O)O)(O)O

Origin of Product

United States

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